Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
This compound is a complex chemical compound with diverse applications in scientific research. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of this compound is C28H32ClN3O5S2, and its molecular weight is 590.15. It contains a pyrrolidine ring, a benzyl group, and a tetrahydrothieno[2,3-c]pyridine moiety .Scientific Research Applications
Synthesis and Structural Analysis
The chemical synthesis and structural elucidation of compounds related to Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride have been extensively studied. These studies involve complex synthetic pathways that yield a variety of structurally similar compounds, showcasing the versatility and potential for further chemical modifications. For instance, research on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems highlights the compound's role as a key intermediate in producing complex heterocyclic structures, which are of interest in medicinal chemistry due to their pharmacological potentials (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Pharmacological Activities
The compound and its derivatives have been studied for various biological activities, illustrating the broad scope of research dedicated to exploring their potential uses in drug development. For example, the synthesis and evaluation of N-Benzyltetrahydropyrido-anellated thiophene derivatives have demonstrated new anticholinesterases activities, suggesting their potential utility in treating diseases characterized by cholinergic dysfunction (Pietsch, Nieger, & Gütschow, 2007).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Compounds with a pyrrolidine ring have been found to interact with a variety of targets, depending on their specific structure and functional groups .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Compounds with a pyrrolidine ring can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. Compounds with a pyrrolidine ring have been found to affect a variety of biochemical pathways, depending on their specific structure and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Compounds with a pyrrolidine ring can have a variety of ADME properties, depending on factors such as their size, polarity, and the presence of specific functional groups .
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Compounds with a pyrrolidine ring can have a variety of effects, depending on their specific structure and targets .
Action environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, such as temperature, pH, and the presence of other compounds. These factors can affect the compound’s ability to reach its targets, its interactions with its targets, and its metabolism and excretion .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2.ClH/c1-2-36-28(33)25-23-14-17-30(18-20-8-4-3-5-9-20)19-24(23)37-27(25)29-26(32)21-10-12-22(13-11-21)38(34,35)31-15-6-7-16-31;/h3-5,8-13H,2,6-7,14-19H2,1H3,(H,29,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJPSUUZBDHHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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